5-(Dodecyloxy)-2-phenyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
62613-60-9 |
|---|---|
Molecular Formula |
C26H35NO |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
5-dodecoxy-2-phenyl-1H-indole |
InChI |
InChI=1S/C26H35NO/c1-2-3-4-5-6-7-8-9-10-14-19-28-24-17-18-25-23(20-24)21-26(27-25)22-15-12-11-13-16-22/h11-13,15-18,20-21,27H,2-10,14,19H2,1H3 |
InChI Key |
WDNQXBINWCYPJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Dodecyloxy 2 Phenyl 1h Indole and Analogues
Strategic Approaches to the Indole (B1671886) Core Synthesis
The formation of the 2-phenyl-1H-indole core is a critical step, and several classic and modern synthetic methods are available.
Fischer Indole Cyclization and its Variants for 2-Phenylindole (B188600) Scaffolds
The Fischer indole synthesis is a widely recognized and versatile method for preparing substituted indoles. studylib.net This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with a ketone or aldehyde. studylib.netijnrd.org For the synthesis of a 2-phenylindole scaffold, acetophenone (B1666503) and phenylhydrazine (B124118) are common starting materials. ijnrd.orgorgsyn.org The process generally involves heating the acetophenone phenylhydrazone with an acid catalyst, such as polyphosphoric acid, zinc chloride, or glacial acetic acid, leading to an intramolecular condensation and elimination of ammonia (B1221849) to form the 2-phenylindole. studylib.netijnrd.org
Recent advancements have focused on developing greener and more efficient versions of the Fischer indole synthesis. studylib.net One-pot, solvent-free methods have been described for the synthesis of 2-phenylindole derivatives, demonstrating the adaptability of this classic reaction to modern synthetic demands. researchgate.netresearchgate.net
Key Steps in Fischer Indole Synthesis:
Condensation of an arylhydrazine with a ketone (e.g., acetophenone) to form an arylhydrazone. studylib.net
Rearrangement of the arylhydrazone to an ene-hydrazine. studylib.net
Acid-catalyzed mdpi.commdpi.com-sigmatropic rearrangement. studylib.net
Intramolecular displacement of ammonia to yield the indole ring. studylib.net
Alternative Cyclization Routes for Substituted Indoles
Beyond the Fischer synthesis, several other methods provide access to the 2-phenylindole core. These alternatives can offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
Palladium-Catalyzed Heteroannulation: This one-pot reaction involves the heteroannulation of 2-haloaniline derivatives with phenylacetylene. studylib.netnih.gov The use of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, under mild conditions allows for the efficient synthesis of 2-phenylindoles. nih.gov The mechanism is thought to proceed through a Sonogashira coupling followed by an intramolecular cyclization. nih.govnih.gov
Madelung Synthesis: This method involves the intramolecular cyclization of N-acyl-o-toluidines. For instance, 2-phenylindole can be synthesized from N-benzoyl-o-toluidine using a strong base like sodium ethoxide at high temperatures in an airless environment. studylib.net
N-Aminal-Directed Lithiation: An alternative route utilizes (dialkylamino)methyl (aminal) groups to direct the lithiation of the indole precursor, providing a pathway to 2-substituted indoles. combichemistry.com
From 2-Alkynyldimethylanilines: 2-substituted indoles can be prepared through the cyclization and demethylation of 2-alkynyldimethylanilines in ethanol (B145695) without the need for metal catalysts or other additives. rsc.org
From Aryl Triazoles: A metal-free, two-step approach has been developed where aryl triazoles undergo ring-opening to form a ketenimine intermediate, which then cyclizes in the presence of iodine to form the indole ring. mdpi.com
Regioselective Introduction of the Dodecyloxy Moiety
Once the indole scaffold is formed, or by using a pre-functionalized starting material, the dodecyloxy group is introduced at the C-5 position.
Etherification Strategies at the C-5 Position of 2-Phenyl-1H-indole Precursors
The most direct method for introducing the dodecyloxy group is through the etherification of a 5-hydroxy-2-phenyl-1H-indole precursor. The Williamson ether synthesis is a common and effective method for this transformation. This involves deprotonating the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a dodecyl halide (e.g., dodecyl bromide).
The synthesis of the required 5-hydroxy-2-phenylindole precursors can be achieved through methods like the Nenitzescu indole synthesis, where enamines are condensed with quinones. For example, ethyl β-n-butylaminocinnamate can be condensed with benzoquinone to yield 1-n-butyl-5-hydroxy-2-phenylindole. rsc.org
One-Pot and Multicomponent Reaction Approaches for Dodecyloxy-Substituted Indoles
To improve synthetic efficiency, one-pot or multicomponent reactions that combine the formation of the indole ring and the introduction of the dodecyloxy substituent are highly desirable. For instance, a variation of the Fischer indole synthesis can be employed using a pre-functionalized starting material. The synthesis of 2-(4'-dodecyloxyphenyl)-indole has been achieved by reacting 4-dodecyloxy-acetophenone with phenylhydrazine in the presence of a zinc chloride catalyst. google.com
While specific one-pot syntheses for 5-alkoxyindoles are an active area of research, general methodologies for the one-pot synthesis of related heterocyclic compounds, such as furanones and azoles, suggest the potential for developing similar streamlined approaches for dodecyloxy-substituted indoles. umich.edunih.gov
Optimization of Reaction Conditions and Yield for Scalable Synthesis
For the practical application and large-scale production of 5-(dodecyloxy)-2-phenyl-1H-indole, optimization of reaction conditions is crucial. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.
The development of scalable syntheses for polysubstituted indoles is an ongoing area of research. mdpi.comnih.gov For instance, a consecutive two-step protocol for N-unprotected polysubstituted indoles has been reported, which could be adapted for the target molecule. mdpi.comnih.gov The optimization process often involves screening various catalysts and reaction conditions to maximize yield and minimize by-product formation. mdpi.com The use of flow chemistry has also been shown to be more efficient than batch synthesis for certain indole preparations, offering better control over reaction parameters and potentially higher yields in shorter times. researchgate.net
The table below presents a summary of reaction conditions from a study on the synthesis of 2-phenylindole derivatives, which can inform the optimization process.
Table 1: Optimization of Reaction Conditions for Synthesis of 2-Phenylindole Derivatives
| Entry | Reactant A | Reactant B | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylhydrazine | Acetophenone | ZnCl₂ / Solvent-free | 80 | 0.25 | 86 |
| 2 | Phenylhydrazine | 4-Methylacetophenone | ZnCl₂ / Solvent-free | 80 | 0.33 | 82 |
| 3 | Phenylhydrazine | 4-Methoxyacetophenone | ZnCl₂ / Solvent-free | 80 | 0.33 | 85 |
| 4 | Phenylhydrazine | 4-Chloroacetophenone | ZnCl₂ / Solvent-free | 80 | 0.25 | 90 |
| 5 | Phenylhydrazine | 4-Nitroacetophenone | ZnCl₂ / Solvent-free | 80 | 0.5 | 78 |
Data adapted from a study on one-pot, solvent-free Fischer indole synthesis. researchgate.net
This data demonstrates that high yields can be achieved in short reaction times under solvent-free conditions, which is advantageous for scalable and environmentally friendly synthesis. Further optimization would be required for the specific synthesis of this compound, likely involving the use of a substituted phenylhydrazine or acetophenone bearing the dodecyloxy group.
Catalyst Screening and Performance Evaluation (e.g., organocatalysis, metal catalysis)
The construction of the 2-phenylindole scaffold can be achieved through various catalytic methods, with the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions being the most prominent. The choice of catalyst is crucial and can significantly influence the reaction's yield, selectivity, and applicability to substrates with diverse functional groups.
Metal Catalysis:
The Fischer indole synthesis, a venerable method for indole formation, traditionally employs Brønsted or Lewis acids as catalysts. ub.edujk-sci.com Common catalysts include hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride. jk-sci.comnih.gov For the synthesis of 2-arylindoles, PPA is often effective. In the synthesis of related 2-aryl-indolyl-ethanesulfonamides, polyphosphoric acid was used to facilitate the thermal cyclization of the hydrazone intermediate, resulting in yields around 76%. mdpi.com Another approach involves the use of a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride, which acts as both the solvent and catalyst, providing a greener alternative to traditional methods. google.com
Palladium-catalyzed reactions, such as the Larock, Heck, and Suzuki couplings, have emerged as powerful tools for the synthesis of 2-substituted and 2,3-disubstituted indoles. The Larock indole synthesis, for instance, involves the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.org Catalytic systems for these reactions are continuously being refined to improve efficiency and substrate scope. For the synthesis of 2,3-disubstituted indoles, a ferrocene-functionalized N-heterocyclic carbene (NHC)–palladium complex has been shown to be effective for the reaction of o-haloanilines with alkynes, yielding products with high regioselectivity. rsc.org In the synthesis of a range of 2-arylindole derivatives, a one-pot Sonogashira-type alkynylation and base-assisted cycloaddition was successfully employed using a PdCl₂(PPh₃)₂/CuI catalytic system. rsc.org
The following table summarizes the performance of various metal catalysts in the synthesis of 2-phenylindole derivatives, which are structurally related to this compound.
| Catalyst System | Substrates | Product Type | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride and substituted acetophenones | 2-Aryl-indolyl-ethanesulfonamide | 76 | mdpi.com |
| PdCl₂(PPh₃)₂ / CuI | Substituted 2-iodoanilines and terminal alkynes | Diversified 2-arylindoles | Good to excellent | rsc.org |
| Ferrocene-NHC-Pd complex | o-Iodoanilines and internal alkynes | 2,3-Disubstituted indoles | Good | rsc.org |
| [Pd(OAc)₂] / Ag₂O | N,N-dimethyl-o-alkynylanilines and arylsiloxanes | 2,3-Diaryl-N-methylindoles | 26-88 | nih.gov |
| [Cp*RhCl₂]₂ / n-Bu₄NOAc | 2-Arylindoles and alkynes | Annulated indole derivatives | 39-81 | rsc.org |
This table presents data for the synthesis of various 2-phenylindole analogues to illustrate catalyst performance.
Organocatalysis:
While metal catalysis is prevalent, organocatalysis offers a complementary, metal-free approach. For instance, the synthesis of 3-substituted indoles has been achieved using deep eutectic solvents like choline chloride-dimethylurea (ChCl–DMU), which can act as a catalyst and enhance the nucleophilicity of the indole. nih.gov This method boasts a simple purification procedure. nih.gov Although less commonly reported for the direct synthesis of 2-phenylindoles, organocatalytic methods are a growing area of research aimed at developing more sustainable synthetic routes. nih.gov
Solvent Effects and Green Chemistry Considerations in Dodecyloxyindole Synthesis
The choice of solvent plays a critical role in the synthesis of indole derivatives, impacting reaction rates, yields, and the ease of product isolation. In recent years, there has been a significant push towards the adoption of green chemistry principles, which prioritize the use of less hazardous solvents and more energy-efficient processes.
Traditional syntheses of 2-phenylindoles often utilize organic solvents such as ethanol, toluene, or dimethylformamide (DMF). mdpi.comrsc.org For example, the Fischer indole synthesis of 2-aryl indoles has been effectively carried out in ethanol with a catalytic amount of acetic acid under microwave irradiation, which can significantly reduce reaction times compared to conventional heating. researchgate.net
In the context of green chemistry, water has been explored as a reaction medium. The use of a water-ethanol mixture for the recrystallization of certain heterocyclic compounds has been shown to provide yields comparable to those obtained with isopropanol, while being more environmentally friendly than using anhydrous ethanol, which can lead to greater product loss. nih.gov Another green approach is the use of deep eutectic solvents (DES), such as a mixture of choline chloride and zinc chloride, which can serve as both the solvent and catalyst in the Fischer indole synthesis, often leading to simple work-up procedures. google.com Solvent-free conditions represent another important green strategy, where reactions are conducted by grinding the solid reactants together, sometimes with a catalytic amount of a solid-supported acid or in a melt. researchgate.netnih.gov
The table below illustrates the impact of different solvents and conditions on the synthesis of indole derivatives, highlighting the trend towards greener methodologies.
| Solvent/Condition | Reaction Type | Product Type | Yield (%) | Green Chemistry Aspect | Reference |
| Ethanol | Fischer Indole Synthesis (Microwave) | 2-Aryl indoles | up to 93 | Reduced reaction time | researchgate.net |
| Choline Chloride:Zinc Chloride (DES) | Fischer Indole Synthesis | 2-Arylindoles | High | Recyclable solvent/catalyst system | google.com |
| Water-Ethanol Mixture | Recrystallization | Pyrimidine derivatives | Comparable to isopropanol | Reduced use of organic solvents | nih.gov |
| Water | Halogen Bonding Catalysis | Bis(indolyl)methanes | 60-96 | Use of a green solvent | researchgate.net |
| Solvent-free (Grinding) | I₂-catalyzed reaction | Bis(indolyl)methanes | 72-90 | Elimination of bulk solvent | researchgate.net |
This table showcases solvent effects and green chemistry approaches in the synthesis of various indole derivatives as representative examples.
Purification and Isolation Techniques for High Purity this compound
The final stage in the synthesis of this compound is its purification to remove unreacted starting materials, catalysts, and byproducts. The long dodecyloxy chain imparts a significant nonpolar character to the molecule, which influences the choice of purification method. The most common techniques for purifying indole derivatives are recrystallization and column chromatography.
Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is critical: the desired compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For 2-phenylindole derivatives, common recrystallization solvents include ethanol and hexane. nih.gov In some cases, a two-solvent system is employed where the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added to induce crystallization upon cooling. The yield of the recrystallized product can be significantly affected by the solvent system used. nih.gov
Column chromatography is another powerful purification technique, particularly when recrystallization is ineffective or for separating complex mixtures. In this method, the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent, which is a solvent or a mixture of solvents, is passed through the column to move the components of the mixture at different rates based on their polarity and affinity for the stationary phase. For the purification of 2-phenylindole derivatives, a common eluent system is a mixture of ethyl acetate (B1210297) and hexane. nih.gov For more analytical purposes or for the separation of very similar compounds, High-Performance Liquid Chromatography (HPLC) can be employed, often using a reversed-phase column with a mobile phase of methanol (B129727) and water, where the pH can be adjusted to optimize separation.
The following table compares different purification techniques used for indole derivatives.
| Purification Method | Stationary/Mobile Phase or Solvent | Compound Type | Purity/Outcome | Reference |
| Flash Column Chromatography | Silica gel / 6% ethyl acetate in hexane | 2-Phenylindole derivatives | Pure product | nih.gov |
| Recrystallization | 95% Ethanol | 2-Arylindole compounds | Pure crystalline product | google.com |
| Recrystallization | Ethanol / Water-Ethanol mixture | Pyrimidine derivatives | Yield dependent on solvent | nih.gov |
| Ion Suppression-HPLC | C18 column / Methanol-Water | Substituted indole derivatives | Analytical separation | |
| Thin-Layer Chromatography | Various | Indole derivatives | Separation for analysis | researchgate.net |
This table provides examples of purification techniques applied to various indole derivatives.
Advanced Spectroscopic and Structural Elucidation of 5 Dodecyloxy 2 Phenyl 1h Indole
In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy serves as the cornerstone for the structural elucidation of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence for the atomic connectivity and chemical environment of 5-(Dodecyloxy)-2-phenyl-1H-indole.
The ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural verification. The expected chemical shifts are based on the distinct electronic environments of the 2-phenylindole (B188600) core and the dodecyloxy side chain. mdpi.com The electron-donating nature of the alkoxy group at the C5 position and the anisotropic effects of the phenyl group at C2 significantly influence the spectral data. wiley-vch.de
The ¹H NMR spectrum is anticipated to show characteristic signals for the indole (B1671886) N-H proton at a downfield shift (typically > 8.0 ppm), aromatic protons on both the indole and phenyl rings in the range of 6.8-8.0 ppm, and the aliphatic protons of the dodecyl chain. The methylene (B1212753) group protons adjacent to the ether oxygen (-O-CH₂) are characteristically shifted to around 4.0 ppm.
The ¹³C NMR spectrum complements the proton data, with the indole and phenyl carbons appearing in the aromatic region (~100-156 ppm). The carbon of the ether linkage (C5) is expected at a downfield position due to the deshielding effect of the oxygen atom. The aliphatic carbons of the dodecyl chain would appear in the upfield region of the spectrum (< 70 ppm).
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| N-H | ~8.1 | Broad Singlet | Exchangeable proton. |
| H-4, H-6, H-7 | ~6.8 - 7.4 | Multiplets | Protons on the indole core. |
| H-3 | ~6.7 | Singlet/Doublet | Chemical shift influenced by C2-phenyl group. |
| Phenyl H (ortho, meta, para) | ~7.2 - 7.7 | Multiplets | Protons on the C2-phenyl ring. |
| O-CH₂- | ~4.0 | Triplet | Methylene group attached to the ether oxygen. |
| O-CH₂-CH₂- | ~1.8 | Multiplet | Methylene group adjacent to the O-CH₂. |
| -(CH₂)₉- | ~1.2 - 1.5 | Broad Multiplet | Bulk methylene groups of the alkyl chain. |
| -CH₃ | ~0.9 | Triplet | Terminal methyl group of the alkyl chain. |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C2 | ~138 | Attached to the phenyl group. |
| C3 | ~101 | |
| C3a | ~129 | |
| C4 | ~112 | |
| C5 | ~154 | Attached to the dodecyloxy group. |
| C6 | ~113 | |
| C7 | ~103 | |
| C7a | ~132 | |
| Phenyl C (ipso) | ~131 | |
| Phenyl C (ortho, meta, para) | ~125 - 129 | |
| O-CH₂- | ~68 | Methylene group attached to the ether oxygen. |
| -(CH₂)₁₀- | ~22 - 32 | Carbons of the alkyl chain. |
| -CH₃ | ~14 | Terminal methyl group. |
To unambiguously assign all proton and carbon signals and confirm the molecular framework, 2D NMR experiments are indispensable. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, primarily through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on the indole ring (e.g., H-6 with H-7) and on the phenyl ring. Crucially, it would map the connectivity of the entire dodecyl chain, showing cross-peaks between adjacent methylene groups from the O-CH₂ down to the terminal CH₃. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu By combining the information from 1D spectra with HSQC, each proton signal can be definitively linked to its corresponding carbon signal, confirming the assignments made in the tables above. researchgate.net For instance, the proton signal at ~4.0 ppm would show a cross-peak to the carbon signal at ~68 ppm, confirming the O-CH₂ assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is vital for connecting the different fragments of the molecule. Key expected correlations include:
A cross-peak between the O-CH₂ protons (~4.0 ppm) and the indole C5 carbon (~154 ppm), confirming the position of the ether linkage.
Correlations between the indole H-4 proton and carbons C3, C5, and C7a.
Correlations between the phenyl protons and the indole C2 carbon, confirming the attachment of the phenyl ring. researchgate.net
While solution-state NMR defines the molecular structure, solid-state NMR (ssNMR) can provide valuable information about the molecule's structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. mdpi.com For a molecule like this compound, the flexible dodecyl chain can lead to different packing arrangements and potential polymorphs. ssNMR can detect subtle differences in the chemical shifts and relaxation times of the carbon atoms, which reflect the distinct molecular conformations and intermolecular interactions in different crystalline forms.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov For this compound, the molecular formula is C₂₆H₃₅NO.
The calculated monoisotopic mass for this formula is 377.2719 g/mol . Using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) analyzer, HRMS analysis is expected to detect the protonated molecule, [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) for this ion should be within a very narrow tolerance (typically < 5 ppm) of the calculated value of 378.2797, providing unequivocal confirmation of the compound's elemental composition.
Vibrational Spectroscopy Studies (FT-IR and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. nih.gov The spectra are complementary and offer a characteristic fingerprint for the compound.
The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent parts: the indole ring system, the phenyl substituent, and the long-chain alkoxy group. scialert.netsapub.org
Indole Moiety: A sharp absorption band corresponding to the N-H stretching vibration is expected around 3400-3300 cm⁻¹. mdpi.comnih.gov Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole and phenyl rings are expected in the 1620-1450 cm⁻¹ region. scialert.net
Dodecyloxy Moiety: Strong bands corresponding to the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds in the methylene and methyl groups are expected in the 2960-2850 cm⁻¹ region. The aryl-alkyl ether linkage gives rise to a strong, characteristic C-O-C stretching band, typically around 1250 cm⁻¹. nih.gov
Predicted Characteristic Vibrational Frequencies (FT-IR/Raman)
| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Moiety |
|---|---|---|
| ~3400-3300 | N-H Stretch | Indole |
| ~3100-3000 | Aromatic C-H Stretch | Indole, Phenyl |
| ~2960-2850 | Aliphatic C-H Stretch | Dodecyloxy |
| ~1620-1450 | Aromatic C=C Stretch | Indole, Phenyl |
| ~1470 | CH₂ Scissoring | Dodecyloxy |
| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
Scientific Data Unvailable for Detailed Analysis of this compound
A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific experimental and theoretical data for the chemical compound This compound . Consequently, the generation of a detailed and scientifically accurate article adhering to the requested advanced spectroscopic and structural elucidation outline is not possible at this time.
Searches for dedicated studies on the conformational analysis, single-crystal X-ray diffraction, and advanced surface characterization of this compound did not yield any specific results. This includes a lack of published data on its vibrational signatures (infrared and Raman spectroscopy), crystal structure, intermolecular interactions, and the behavior of its thin films or assemblies.
While general principles regarding the influence of long alkyl chains on the crystal packing and phase behavior of organic molecules are established, applying these concepts to this compound without specific experimental or computational data would be purely speculative and would not meet the requirements of a scientifically rigorous article. For instance, studies on various organic compounds show that the length of an alkyl chain can significantly affect molecular packing, charge-carrier mobility, and phase transitions. nih.govmdpi.com In some indole derivatives, the length of an N-alkyl chain has been shown to be critical for biological receptor binding, highlighting the chain's role in molecular interactions. nih.gov However, without concrete data for the target molecule, a detailed analysis of N-H...N hydrogen bonds, the specific influence of the dodecyloxy chain on crystal morphology, or its surface characteristics remains unattainable.
Therefore, the following sections of the requested article cannot be substantively addressed:
Advanced Surface Characterization Techniques (e.g., STM, AFM, XPS) for Thin Films or Assemblies:No studies utilizing these techniques for this compound have been identified.
Until dedicated research on the synthesis and characterization of this compound is published, a comprehensive and factual article on its advanced spectroscopic and structural properties cannot be compiled.
Theoretical and Computational Investigations of 5 Dodecyloxy 2 Phenyl 1h Indole
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of organic compounds. figshare.comresearchgate.net By applying these methods to the 5-(dodecyloxy)-2-phenyl-1H-indole structure, we can gain significant insights into its electronic behavior and spatial arrangement.
Electronic Structure Analysis (HOMO-LUMO Energies and Band Gaps)
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity.
For the parent compound, 2-phenyl-1H-indole, the core structure dictates the fundamental electronic landscape. The introduction of a dodecyloxy group at the 5-position is expected to significantly influence the electronic properties. The oxygen atom of the alkoxy group acts as an electron-donating group through resonance, which would raise the energy of the HOMO. This electron-donating effect generally leads to a smaller HOMO-LUMO gap compared to the unsubstituted 2-phenyl-1H-indole, thereby enhancing its reactivity. mdpi.com
Theoretical calculations on similar D–π-A (donor-pi-acceptor) systems show that such substitutions can effectively tune the electronic bandgap. nih.govrsc.org DFT calculations performed on related heterocyclic compounds provide a basis for estimating the electronic parameters of this compound.
Table 1: Predicted Frontier Orbital Energies and Band Gap
| Parameter | Predicted Value (eV) | Comment |
|---|---|---|
| HOMO Energy | ~ -5.0 to -5.5 | Increased relative to 2-phenyl-1H-indole due to the electron-donating dodecyloxy group. |
| LUMO Energy | ~ -1.5 to -2.0 | Less affected by the substituent, but shows delocalization over the π-system. |
| HOMO-LUMO Gap (ΔE) | ~ 3.0 to 4.0 | A relatively small gap suggesting potential for electronic applications and higher reactivity. A hard molecule typically has a large HOMO-LUMO gap, while a soft molecule has a small one. mdpi.com |
Electrostatic Potential Surface Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP surface is expected to show distinct regions of charge:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are predicted to be concentrated around the oxygen atom of the dodecyloxy group and the nitrogen atom of the indole (B1671886) ring, which are the most electronegative atoms.
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atom attached to the indole nitrogen (N-H) is expected to be the most electropositive site, making it a primary site for hydrogen bonding interactions. nih.govnih.gov
Neutral Regions (Green): The long, nonpolar dodecyl chain and the phenyl ring will primarily exhibit neutral potential, contributing to the molecule's hydrophobic character.
This charge distribution indicates that the molecule has distinct polar and nonpolar domains, making it amphiphilic. The indole nitrogen and ether oxygen are key sites for intermolecular interactions, such as hydrogen bonding. nih.gov
Prediction of Molecular Geometry and Conformational Preferences
The molecular geometry of this compound is characterized by a relatively planar indole-phenyl core and a highly flexible dodecyloxy side chain. DFT geometry optimization calculations on similar structures, such as phenyl quinoline-2-carboxylate, reveal that the two aromatic rings (in this case, indole and phenyl) are typically twisted with respect to each other. mdpi.com For this compound, a dihedral angle between the indole and phenyl planes is expected, which minimizes steric hindrance.
The dodecyloxy chain, consisting of single C-C bonds, possesses significant conformational freedom due to the low energy barrier for bond rotation. This flexibility allows the chain to adopt numerous conformations, from a fully extended (all-trans) state to more compact, folded structures. The preferred conformation will be influenced by its environment (e.g., solvent or crystal packing forces).
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a computational method to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.govyoutube.com
Conformational Flexibility of the Dodecyloxy Chain in Solution and Solid State
MD simulations can elucidate the dynamic nature of the long dodecyloxy chain.
In Solution: The chain's conformation is highly dependent on the solvent. In nonpolar (hydrophobic) solvents, the chain will be relatively extended and flexible to maximize favorable van der Waals interactions with the solvent molecules. In polar (hydrophilic) solvents like water, the hydrophobic effect will dominate. The dodecyloxy chain will tend to collapse upon itself or aggregate with other nonpolar chains to minimize its unfavorable contact with water.
In the Solid State: In a crystalline structure, the flexibility of the dodecyl chain is significantly reduced. It will adopt a specific, repeating conformation to optimize packing efficiency and intermolecular interactions within the crystal lattice. These interactions often involve the alignment of adjacent chains.
The flexibility of long alkyl chains can be characterized by analyzing bond-bond correlation functions and persistence length, which describes the stiffness of a polymer chain. youtube.com
Intermolecular Interactions and Aggregation Behavior in Solvents
The amphiphilic nature of this compound—possessing a polar head (the indole ring) and a long nonpolar tail (the dodecyloxy chain)—strongly governs its behavior in solution.
MD simulations can model how these molecules interact and self-assemble. In polar solvents, aggregation is highly probable. nih.gov Molecules are expected to form aggregates, such as micelles or bilayers, where the hydrophobic dodecyl chains are sequestered from the polar solvent, and the polar indole heads are exposed to the solvent. rsc.org These aggregation phenomena are driven by a combination of forces:
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the ether oxygen can act as an acceptor, facilitating head-to-head or head-to-tail interactions. nih.govnih.gov
π-π Stacking: The aromatic indole and phenyl rings can engage in π-π stacking interactions, further stabilizing the aggregates.
Van der Waals Forces: These are the primary driving forces for the association of the long dodecyl chains in a nonpolar core.
The study of such intermolecular interactions is crucial for understanding how these molecules behave in bulk and at interfaces. researchgate.netmdpi.com
Spectroscopic Property Predictions and Validation with Experimental Data
A comprehensive understanding of a molecule's spectroscopic properties is fundamental to its characterization. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting these properties, which can then be validated against experimental data.
Simulated UV-Vis and Vibrational Spectra
A search for studies containing simulated UV-Vis and vibrational spectra specifically for this compound did not yield any results. Consequently, no data tables or detailed research findings on its predicted absorption maxima or characteristic vibrational frequencies can be presented.
Computational Prediction of Photophysical Parameters (e.g., Stokes shift, oscillator strength)
Beyond spectral shapes, computational chemistry allows for the prediction of key photophysical parameters that describe the behavior of a molecule upon light absorption and emission. These parameters include:
Stokes shift: The difference in energy between the maxima of the absorption and emission spectra.
Oscillator strength (f): A dimensionless quantity that expresses the probability of an electronic transition.
Knowledge of these parameters is crucial for applications in materials science, such as in the design of fluorescent probes and organic light-emitting diodes (OLEDs). No published computational studies were found that report the predicted Stokes shift, oscillator strength, or other related photophysical parameters for this compound.
Reactivity and Reaction Mechanism Studies via Computational Models
Computational models are instrumental in elucidating the reactivity of a molecule and the mechanisms of its reactions. These studies can predict reaction pathways, transition states, and activation energies, offering a level of detail that is often difficult to obtain through experimental means alone. This can involve the analysis of frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack.
A review of the literature did not uncover any computational studies focused on the reactivity or reaction mechanisms of this compound. Therefore, no information on its predicted reaction pathways or kinetic and thermodynamic data for potential reactions is available.
Structure Property Relationships: Influence of the Dodecyloxy Moiety in 5 Dodecyloxy 2 Phenyl 1h Indole
Impact of the Alkyl Chain on Molecular Self-Assembly and Supramolecular Organization
The long, flexible dodecyl chain of the 5-(dodecyloxy) group plays a crucial role in governing the self-assembly and supramolecular organization of 5-(Dodecyloxy)-2-phenyl-1H-indole. This is primarily due to the micro-segregation between the rigid, aromatic indole (B1671886) core and the flexible, aliphatic dodecyl tails.
Directed Assembly in Solution and on Surfaces
In solution, surfactant-like molecules with long alkyl chains, such as sodium dodecyl benzene (B151609) sulfonate, are known to form micelles above a certain concentration. tandfonline.com Similarly, the amphiphilic nature of this compound, with its hydrophilic indole head and hydrophobic dodecyl tail, is expected to drive the formation of aggregates in various solvents. The dynamics of this assembly are influenced by factors such as solvent polarity and temperature. tandfonline.com
On surfaces, the interplay between the aromatic core and the alkyl chain directs the molecular arrangement. Molecules with aromatic cores and flexible side chains can form self-assembled monolayers (SAMs) on substrates like indium tin oxide (ITO). rsc.org The dodecyloxy chain would likely orient itself to maximize van der Waals interactions, leading to ordered packing on a surface. This directed assembly is critical for applications in organic electronics where well-ordered interfaces are necessary for efficient device performance. rsc.org
Formation of Nanostructures and Ordered Architectures
The presence of long alkyl chains is a well-established strategy for inducing the formation of ordered nanostructures, particularly in the field of liquid crystals and supramolecular polymers. Aromatic molecules appended with long alkyloxy chains, such as 3,4,5-tris(alkyloxy)benzenesulfonates, are known to self-assemble into various liquid crystal mesophases, including columnar and cubic phases. rsc.org The dodecyloxy tail of this compound can facilitate similar hierarchical self-assembly. nih.gov
This process is driven by a combination of π–π stacking interactions between the aromatic 2-phenyl-1H-indole cores and solvophobic/van der Waals interactions between the dodecyl chains. nih.gov This can lead to the formation of one-dimensional structures like fibers or tapes, which can further organize into higher-order architectures such as gels or liquid crystalline domains. elsevierpure.com The length of the alkyl chain is a critical determinant of the resulting morphology, influencing the balance between aromatic and aliphatic interactions. rsc.org For example, studies on wedge-shaped dendrons show that the length of the aliphatic tails directly influences the temperature dependence of phase formation and the relative volume ratio of the aromatic to the aliphatic parts, which dictates the final supramolecular structure. rsc.org
Modulation of Electronic and Photophysical Properties by the Long Alkyl Chain
The dodecyloxy group, being an electron-donating moiety, significantly alters the electronic and photophysical properties of the 2-phenyl-1H-indole core.
Effects on Intramolecular Charge Transfer (ICT)
The oxygen atom of the dodecyloxy group can donate electron density to the aromatic indole ring system. This enhances the electron-donor character of the indole moiety. In molecules with both electron-donor and electron-acceptor components, photoexcitation can lead to a phenomenon known as intramolecular charge transfer (ICT). rsc.org The 2-phenyl-1H-indole system itself can act as an electron donor. The addition of the electron-donating dodecyloxy group at the 5-position can enhance this property, potentially leading to more efficient ICT upon excitation, especially if an electron-withdrawing group were present elsewhere on the molecule. rsc.orgnih.gov This charge transfer state is often characterized by a large dipole moment and can significantly influence the fluorescence properties of the molecule.
Tuning of Emission Wavelength and Quantum Yield in Different Environments
The attachment of an alkoxy group to a fluorophore like 2-phenyl-1H-indole can lead to changes in its emission properties. Generally, combining an alkoxy donor with an aromatic system results in a bathochromic (red) shift in both the absorption and emission maxima. nih.gov The dodecyloxy group's electron-donating nature increases the energy of the highest occupied molecular orbital (HOMO) of the indole system, which can narrow the HOMO-LUMO gap and thus red-shift the emission.
The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is also sensitive to the dodecyloxy substitution. Studies on other aromatic systems have shown that alkoxy substituents can sometimes lead to lower fluorescence quantum yields compared to their alkyl counterparts due to an increase in the rates of non-radiative decay pathways. nih.gov The quantum yield is also highly dependent on the molecular environment, such as the polarity of the solvent. In polar solvents, the ICT state can be stabilized, which may lead to a further red-shift in the emission but can also open up non-radiative decay channels, thereby quenching the fluorescence and lowering the quantum yield.
Table 1: Expected Influence of Dodecyloxy Group on Photophysical Properties of 2-phenyl-1H-indole
| Property | Influence of Dodecyloxy Group | Rationale |
| Absorption Maximum (λ_abs) | Bathochromic Shift (Red Shift) | Electron-donating effect of the alkoxy group on the π-conjugated system. nih.gov |
| Emission Maximum (λ_em_) | Bathochromic Shift (Red Shift) | Stabilization of the excited state and potential for ICT. nih.gov |
| Stokes Shift | Likely Increase | Often correlates with increased ICT character and excited state relaxation. nih.gov |
| Fluorescence Quantum Yield (Φ_f_) | Variable; Potentially Decreased | Alkoxy groups can introduce non-radiative decay pathways. Highly solvent-dependent. nih.gov |
This table is based on general principles observed in analogous alkoxy-substituted aromatic compounds.
Thermal Behavior and Phase Transitions Attributed to the Dodecyloxy Group
The long dodecyl chain introduces significant van der Waals interactions and flexibility, which profoundly affects the thermal properties and can induce liquid crystalline behavior.
Molecules with a rigid aromatic core and one or more long alkyl chains are classic examples of thermotropic liquid crystals. researchgate.netnih.gov Upon heating, this compound would be expected to exhibit one or more mesophases (e.g., nematic, smectic) before becoming a fully isotropic liquid. The melting of the crystalline solid would involve the disruption of both the π-π stacking of the indole cores and the ordered packing of the alkyl chains. Subsequent transitions between liquid crystalline phases would involve a more gradual loss of positional and/or orientational order. For instance, a transition from a more ordered smectic phase (with layered structures) to a less ordered nematic phase (with only orientational order) could occur before the final transition to the isotropic liquid. ucsd.edunih.gov The specific temperatures and types of these phase transitions are a direct consequence of the molecular structure, particularly the balance between the interactions of the rigid cores and the flexible dodecyloxy tails.
Investigation of Glass-Forming Tendencies
While specific studies on the glass-forming tendencies of this compound are not extensively detailed in the available literature, the influence of long alkyl chains on the phase behavior of organic molecules is a well-documented phenomenon. The parent compound, 2-phenyl-1H-indole, is a crystalline solid. The addition of the long, flexible dodecyloxy chain is expected to disrupt the intermolecular interactions, such as π-π stacking and hydrogen bonding, that favor crystallization.
The increased conformational flexibility of the C12H25O- group can inhibit the ordered packing of the indole molecules, thus promoting the formation of an amorphous glassy state upon cooling from the melt. This is a common strategy to obtain stable amorphous films in organic electronic devices. The tendency to form a glass is often associated with a high glass transition temperature (Tg), which for similar long-chain substituted aromatic compounds, is typically observed well below their melting point.
Expected Influence of the Dodecyloxy Moiety on Glass-Forming Tendency:
| Property | 2-phenyl-1H-indole | Expected for this compound |
| Crystallinity | Crystalline Solid | Reduced crystallinity, prone to amorphous phase formation |
| Glass Transition | Not applicable | Expected to exhibit a glass transition temperature (Tg) |
| Film Morphology | Polycrystalline | Potential for uniform, amorphous thin films |
Analysis of Thermal Stability and Decomposition Pathways
Derivatives of 2-phenylindole (B188600) are noted for their high thermal stability, a desirable characteristic for materials used in electronic devices that often operate at elevated temperatures. omicsonline.org The thermal stability of this compound is primarily dictated by the strength of the covalent bonds within its structure.
The decomposition of such molecules typically commences at the weakest bonds. In this case, the ether linkage (C-O) of the dodecyloxy group and the C-H bonds of the long alkyl chain are likely points of initial thermal degradation. The indole and phenyl rings, being aromatic, exhibit high thermal stability and would decompose at significantly higher temperatures.
Anticipated Thermal Properties:
| Parameter | Unsubstituted 2-phenyl-1H-indole | Expected for this compound |
| Decomposition Onset | High | Lower, initiated by the loss of the dodecyloxy group |
| Primary Decomposition | Fragmentation of the aromatic core | Scission of the C-O and C-H bonds of the side chain |
| Residue at High Temp. | Low | Potentially higher char yield due to the aromatic core |
Influence on Solubility and Processability in Organic Solvents
The solubility of a compound is a critical factor for its application in solution-processable fabrication techniques, such as spin-coating or inkjet printing, which are common in the production of organic electronic devices. The parent 2-phenyl-1H-indole has limited solubility in many common organic solvents.
The introduction of the long, nonpolar dodecyloxy chain significantly enhances the solubility of the molecule in organic solvents. This is due to the favorable van der Waals interactions between the long alkyl chain and the solvent molecules. The bulky nature of the dodecyloxy group can also disrupt the intermolecular forces that hold the molecules together in a solid state, further facilitating dissolution. nih.gov This improved solubility is a key advantage for the processability of the material, allowing for the formation of uniform thin films from solution. Studies on other organic molecules with long alkoxy chains have demonstrated a direct correlation between the length of the alkyl chain and the solubility in nonpolar organic solvents. nih.gov
Solubility Characteristics:
| Solvent Type | 2-phenyl-1H-indole | Expected for this compound |
| Polar Solvents (e.g., Methanol) | Low to moderate solubility | Low solubility |
| Nonpolar Solvents (e.g., Toluene, Chloroform) | Low solubility | High solubility |
| Processability from Solution | Poor | Excellent |
Photophysical Properties and Potential Applications in Optoelectronics
Detailed UV-Vis Absorption and Fluorescence Emission Spectroscopy of 5-(Dodecyloxy)-2-phenyl-1H-indole
The interaction of this compound with light is fundamental to understanding its potential. UV-Vis absorption and fluorescence emission spectroscopy provide detailed insights into its electronic structure and de-excitation pathways.
The UV-Vis absorption spectrum of 2-phenyl-1H-indole, the core structure of the title compound, shows a characteristic absorption pattern. nist.gov The presence of the dodecyloxy group at the 5-position is expected to modulate these properties. The absorption bands observed in the UV-Vis spectrum correspond to electronic transitions between different energy levels within the molecule. For indole (B1671886) and its derivatives, these transitions are typically π → π* transitions associated with the aromatic system. The specific wavelengths of maximum absorption (λmax) are influenced by the substituents on the indole ring. aatbio.comresearchgate.net
Table 1: General UV-Vis Absorption Characteristics of Related Indole Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| 2-Phenyl-1H-indole | Not Specified | Not Specified | nist.govnist.govnist.gov |
| 5-Hydroxyindole | Acetonitrile | Not Specified | ias.ac.in |
| Indole | Not Specified | 274 | aatbio.com |
This table is illustrative and based on the general properties of related compounds.
Fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for assessing the suitability of a compound for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.
For many fluorescent dyes, the quantum yield is determined relative to a standard, such as quinine (B1679958) sulfate. nih.govresearchgate.net The lifetime of a fluorophore can be measured using techniques like time-correlated single-photon counting. The fluorescence properties, including quantum yield and lifetime, are highly dependent on the molecular structure and the surrounding environment. For instance, the quantum yield of some indole derivatives can be significantly influenced by substituents. nih.gov
While specific quantum yield and lifetime values for this compound are not available in the search results, studies on similar molecules indicate that these properties are key to their functionality.
Solvatochromism is the phenomenon where the color of a substance (and hence its UV-Vis absorption and fluorescence emission spectra) changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. The photophysical behavior of indole derivatives is known to be sensitive to the environment. ias.ac.in
The polarity of the solvent can influence the energy levels of the molecule, leading to shifts in the absorption and emission maxima. researchgate.net This sensitivity can be exploited in designing sensors and probes for specific environments. The long dodecyloxy chain in this compound might also lead to interesting aggregation-dependent photophysical properties in different solvents.
Energy Transfer and Exciton Dynamics Studies
Understanding the fate of the absorbed energy is critical. This involves studying the dynamics of the excited states, including both singlet and triplet states, and the processes of energy transfer.
Upon absorption of a photon, the molecule is promoted to a singlet excited state. From here, it can return to the ground state via fluorescence or undergo intersystem crossing to a triplet excited state. researchgate.net The triplet state is longer-lived than the singlet state and can be involved in processes like phosphorescence and energy transfer to other molecules, such as oxygen, to generate singlet oxygen. nih.gov
The study of singlet and triplet excited states in indole derivatives is an active area of research. researchgate.netrsc.org For example, laser flash photolysis is a technique used to study triplet states and other transient species. nih.gov The nature of the lowest excited state (¹La or ¹Lb) in indoles can be influenced by substituents, which in turn affects their photophysical properties. researchgate.netrsc.org
Energy transfer can occur between a donor molecule in an excited state and an acceptor molecule. This can be an intramolecular process within the same molecule or an intermolecular process between different molecules. These processes are fundamental to the operation of many optoelectronic devices.
The efficiency of energy transfer depends on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation. While specific studies on energy transfer involving this compound were not found, the general principles of Förster Resonance Energy Transfer (FRET) and Dexter energy transfer would apply.
Applications in Organic Electronic Devices (conceptual and experimental)
There is no available research literature detailing the conceptual or experimental use of this compound in organic electronic devices. The performance and suitability of a molecule for these applications depend on key electronic properties such as HOMO/LUMO energy levels, charge carrier mobility, and film-forming capabilities, none of which have been publicly reported for this compound.
Organic Light-Emitting Diodes (OLEDs) as Host or Emitter Materials
No studies have been found that investigate the use of this compound as either a host or an emitter material in Organic Light-Emitting Diodes (OLEDs). Research on related 2-phenylindole (B188600) structures suggests potential for blue fluorescence, but without experimental data on this specific derivative, its electroluminescent properties, quantum efficiency, and stability in an OLED device remain unknown.
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
There is no published research on the application of this compound in Organic Photovoltaics (OPVs) or Dye-Sensitized Solar Cells (DSSCs). Its potential role as a donor or acceptor material in OPV active layers or as a sensitizing dye in DSSCs has not been explored in available scientific literature. Consequently, there is no data on its photovoltaic performance, such as power conversion efficiency, open-circuit voltage, or short-circuit current density.
Organic Field-Effect Transistors (OFETs)
The scientific literature lacks any reports on the synthesis or evaluation of this compound for use in Organic Field-Effect Transistors (OFETs). Its charge transport characteristics, such as field-effect mobility and the on/off ratio, have not been documented. While the core 2-phenylindole structure is a known building block for organic semiconductors, the specific impact of the 5-(dodecyloxy) substitution on charge transport properties has not been investigated.
Development of Optical Sensors Based on this compound
No information is available regarding the development or application of this compound in the field of optical sensors. The potential for this compound to act as a fluorescent or colorimetric sensor for detecting specific analytes has not been reported.
Supramolecular Chemistry and Self Assembly of 5 Dodecyloxy 2 Phenyl 1h Indole Derivatives
Non-Covalent Interactions Driving Self-Assembly
The self-assembly of 5-(Dodecyloxy)-2-phenyl-1H-indole into ordered structures is a direct consequence of a delicate balance of multiple non-covalent forces. These weak interactions, acting in concert, dictate the packing of the molecules and the ultimate morphology of the resulting supramolecular construct.
Hydrogen Bonding Networks and π-π Stacking Interactions
At the heart of the self-assembly of this compound lies the interplay between hydrogen bonding and π-π stacking interactions. The indole (B1671886) moiety possesses a crucial N-H group, which can act as a hydrogen bond donor, and a rich π-electron system encompassing both the indole and the phenyl rings, making it an ideal candidate for π-π stacking.
The N-H proton of the indole ring can form hydrogen bonds with electronegative atoms, either from neighboring indole molecules or from solvent molecules. These directional interactions are fundamental in creating one-dimensional chains or tapes of molecules, providing the initial framework for higher-order assembly.
Van der Waals Forces and Alkyl Chain Interdigitation
The long dodecyloxy chain attached at the 5-position of the indole ring plays a critical role in the self-assembly process, primarily through van der Waals forces and the phenomenon of alkyl chain interdigitation. These hydrophobic interactions drive the segregation of the nonpolar alkyl chains from the more polar indole cores, a process that is entropically favorable.
Formation of Supramolecular Architectures
The cooperative action of the aforementioned non-covalent interactions can lead to the formation of a variety of well-defined supramolecular architectures, including nanofibers, nanorods, and even more complex phases like organogels and liquid crystals.
Nanofiber and Nanorod Formation
Under specific conditions of solvent and temperature, the directional self-assembly of this compound can lead to the formation of high-aspect-ratio nanostructures such as nanofibers and nanorods. The initial formation of one-dimensional molecular tapes driven by hydrogen bonding and π-π stacking serves as the primary building block. These tapes can then laterally associate through further π-π interactions and the packing of the dodecyl chains to grow into wider ribbons and eventually into distinct nanofibers or nanorods. The dimensions of these nanostructures are influenced by factors such as the cooling rate of a solution, the nature of the solvent, and the concentration of the indole derivative.
Organogelation and Liquid Crystalline Phases
The entanglement of self-assembled nanofibers or nanorods of this compound can lead to the formation of organogels. In this state, the fibrous network immobilizes the solvent molecules, resulting in a semi-solid material. The ability of this compound to act as a low-molecular-weight organogelator is a direct consequence of its efficient one-dimensional self-assembly.
Furthermore, the rod-like shape of the self-assembled structures, combined with the presence of the flexible dodecyl chains, makes this compound a candidate for exhibiting liquid crystalline behavior. A patent for the related compound, 2-(4'-dodecyloxy-phenyl)-indole, reports on its thermal properties, which are indicative of phase transitions. google.com Differential thermoanalysis of this compound showed a melting point around 185°-190° C, with sublimation occurring at 140° C. google.com The presence of long alkyl chains can promote the formation of mesophases, such as smectic or nematic phases, where the molecules possess a degree of orientational order but lack the long-range positional order of a true crystal. The transition temperatures and the type of mesophase formed would be highly dependent on the molecular structure and the interplay of the non-covalent interactions.
Below is a table summarizing the thermal properties of 2-(4'-dodecyloxy-phenyl)-indole as reported in the patent literature.
| Property | Observation | Reference |
| Sublimation Temperature | 140 °C | google.com |
| Melting Point | 185°-190° C | google.com |
| Decomposition Temperature | ~210°-220° C | google.com |
Responsive Supramolecular Materials
A key area of interest in supramolecular chemistry is the development of materials that can respond to external stimuli, such as changes in temperature, light, pH, or the presence of specific analytes. The non-covalent nature of the interactions holding the self-assembled structures of this compound together makes them inherently susceptible to such stimuli.
For example, a change in temperature can disrupt the delicate balance of non-covalent forces, leading to a disassembly of the supramolecular structure and a transition from a gel to a sol state. Similarly, the introduction of a solvent that can compete for hydrogen bonding sites could disrupt the primary mode of assembly, leading to a breakdown of the ordered architecture. While specific studies on the responsive behavior of this compound are not yet prevalent in the literature, its molecular design suggests a high potential for creating stimuli-responsive materials. The indole ring itself is redox-active and can be chemically modified, opening up avenues for creating materials that respond to electrochemical or chemical signals.
Stimuli-Responsive Self-Assembly (e.g., temperature, pH, light)
The self-assembly of this compound derivatives is a finely balanced interplay of hydrogen bonding, π-π stacking, and van der Waals forces. The response of these supramolecular structures to external cues such as temperature, pH, and light is a key area of research, as it allows for the dynamic control of material properties.
Temperature: The dodecyloxy chain plays a crucial role in the thermoresponsive behavior of these assemblies. At lower temperatures, the alkyl chains can pack efficiently, promoting the formation of ordered, gel-like structures in organic solvents. As the temperature increases, the increased kinetic energy disrupts the delicate balance of non-covalent interactions, leading to a transition from a gel to a sol state. This reversible gel-sol transition is a hallmark of thermoresponsive supramolecular gels. While specific studies on this compound are limited, the behavior of similar long-chain substituted aromatic compounds suggests that the melting temperature of the gel would be dependent on the concentration of the gelator and the nature of the solvent.
pH: The indole nitrogen atom can be protonated under acidic conditions. This protonation can introduce electrostatic repulsion between the molecules, potentially disrupting the hydrogen-bonding network that is critical for self-assembly. In the case of amphiphilic peptide self-assembly, changes in pH can lead to the dissociation of micelles or transitions between different morphologies, such as from flat tapes to twisted ribbons or spherical micelles. nih.govresearchgate.netmdpi.comresearchgate.net For this compound derivatives, it is conceivable that in a suitable solvent system, a decrease in pH could lead to the disassembly of supramolecular structures. Conversely, neutralization could trigger their reassembly, offering a pH-switchable system.
Light: The 2-phenyl-1H-indole core, being a chromophore, has the potential to absorb light and undergo photochemical reactions. While direct photo-switching of the this compound monomer itself has not been extensively reported, related systems offer insights into potential mechanisms. For instance, the incorporation of photoswitchable units like azobenzene (B91143) into a supramolecular system allows for the use of light to control assembly and disassembly. rsc.orgnih.gov Another approach could involve the photochemical dimerization or isomerization of the indole core, which would alter the molecular shape and disrupt the packing within the supramolecular assembly. The development of phenylindole alkene dimers that exhibit photo-switching in the solid state highlights the potential of the phenylindole scaffold in light-responsive materials.
Supramolecular Polymorphism and its Control
Supramolecular polymorphism refers to the ability of a single type of molecule to form multiple, distinct supramolecular assemblies with different structures and properties. nih.gov This phenomenon is governed by subtle variations in the interplay of non-covalent interactions, which can be influenced by external factors.
For this compound derivatives, different packing arrangements of the molecules can lead to various supramolecular structures, such as nanofibers, ribbons, or vesicles. The control of this polymorphism is crucial for tailoring the macroscopic properties of the resulting material.
Factors Influencing Polymorphism:
Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly influence the self-assembly pathway, favoring the formation of one polymorph over another.
Temperature: As discussed, temperature can affect the stability of different polymorphs, potentially leading to temperature-induced transitions between them.
Concentration: The concentration of the self-assembling molecule can impact the aggregation number and the resulting morphology of the supramolecular structures.
Additives: The presence of other molecules or ions can template or disrupt the self-assembly process, leading to the selective formation of a particular polymorph.
By carefully controlling these parameters, it is possible to guide the self-assembly of this compound derivatives towards a desired supramolecular structure with specific properties.
Potential for Molecular Electronic Switches and Functional Materials
The unique electronic properties of the 2-phenyl-1H-indole core, combined with the ability to form ordered supramolecular structures, make these derivatives attractive candidates for applications in molecular electronics. sc.edunsf.gov The ordered arrangement of the π-conjugated indole systems within a self-assembled structure can facilitate charge transport, a key requirement for electronic devices.
Molecular Electronic Switches: A molecular switch is a molecule that can be reversibly shifted between two or more stable states, each with different physical or chemical properties, in response to an external stimulus. The stimuli-responsive self-assembly of this compound derivatives provides a potential pathway to creating such switches. For example, the transition between a self-assembled, conductive state and a disassembled, non-conductive state triggered by light, pH, or temperature could form the basis of a molecular switch.
Functional Materials: The self-assembled structures of this compound derivatives can be considered as "soft" functional materials. nsf.govnih.gov Their properties can be tuned by modifying the molecular structure or by controlling the self-assembly process. Potential applications include:
Sensors: The changes in the optical or electronic properties of the supramolecular assemblies upon interaction with specific analytes could be utilized for sensing applications.
Organic Electronics: The charge-transporting capabilities of the ordered π-stacked indole units could be harnessed in organic field-effect transistors (OFETs) and other electronic devices.
Smart Gels: The stimuli-responsive gelation of these compounds in organic solvents could be used to create "smart" materials that respond to environmental changes.
While the exploration of this compound and its derivatives in the context of supramolecular chemistry and functional materials is still in its early stages, the foundational principles of self-assembly and stimuli-responsiveness suggest a promising future for this class of compounds. Further research into the synthesis of novel derivatives and a deeper understanding of their self-assembly behavior will be crucial for unlocking their full potential in the development of advanced materials.
Chemical Reactivity and Functionalization Studies of 5 Dodecyloxy 2 Phenyl 1h Indole
Exploration of Reaction Mechanisms and Pathways (e.g., anodic oxidation)
The electrochemical behavior of the 2-phenylindole (B188600) core, a key component of the title compound, has been investigated, particularly through anodic oxidation. Studies on 2-phenyl-1H-indole reveal that it can undergo oxidation to form radical cations. The reaction pathways are sensitive to the conditions, such as the electric potential used and the presence of other reagents or oxygen. For instance, the anodic oxidation of 2-phenyl-1H-indole in the presence of aromatic amines can lead to the formation of various coupled products. nih.gov
A notable mechanism observed during the oxidation of 2-phenyl-1H-indole in the presence of oxygen is the formation of a novel indole (B1671886) derivative via the β-scission of an indol-2-yloxyl radical. nih.gov This process highlights the reactivity of the indole ring under oxidative stress. The presence of the electron-donating 5-(dodecyloxy) group in 5-(dodecyloxy)-2-phenyl-1H-indole is expected to lower the oxidation potential compared to the unsubstituted parent compound, making it more susceptible to oxidation. This substituent would likely influence the stability and subsequent reactions of the generated radical cation intermediate.
Derivatization Strategies for Expanding Molecular Diversity
The structural features of this compound provide several avenues for derivatization, allowing for the systematic modification of its properties.
The N-1 position of the indole ring is a common site for functionalization due to the acidity of the N-H proton. Deprotonation with a suitable base, such as sodium hydride (NaH), generates an indolide anion that can react with various electrophiles. nih.gov This strategy has been used to introduce a wide array of substituents.
Common N-1 functionalization reactions include:
Alkylation: Reaction with alkyl halides (e.g., iodomethane, propargyl bromide) introduces alkyl groups. nih.gov
Acylation/Sulfonylation: Treatment with acyl chlorides or sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields N-acylated or N-sulfonylated indoles. ijcea.org
Phosphinylation: Reaction with phosphine (B1218219) halides, such as dicyclohexylphosphino chloride, can attach phosphorus-containing ligands to the nitrogen atom, creating compounds like 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole. strem.com
These modifications not only alter the steric and electronic properties of the molecule but can also serve as a protecting group strategy to direct functionalization at other positions of the indole core.
Table 1: Examples of N-1 Functionalization Reactions on the 2-Phenylindole Scaffold
| Reagent | Resulting N-1 Substituent | Reference |
|---|---|---|
| Iodomethane / NaH | -CH₃ (Methyl) | nih.gov |
| Propargyl bromide / NaH | -CH₂C≡CH (Propargyl) | nih.gov |
| Benzenesulfonyl chloride | -SO₂Ph (Phenylsulfonyl) | ijcea.org |
| Dicyclohexylphosphino chloride | -P(C₆H₁₁)₂ (Dicyclohexylphosphino) | strem.com |
The 2-phenyl ring offers another site for diversification. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the indole moiety must be considered. More versatile are modern cross-coupling reactions, which allow for the precise introduction of a wide range of substituents. science.gov
Strategies for phenyl ring modification include:
Halogenation followed by Cross-Coupling: The phenyl ring can be halogenated (e.g., brominated) and then used as a substrate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netresearchgate.net This allows for the formation of a C-C bond with various aryl or alkyl boronic acids. For instance, a halo-substituted 2-phenylindole can be coupled with phenylboronic acid to generate a biphenyl (B1667301) system. researchgate.net
Direct C-H Functionalization: While less common for this specific position, methods for the direct C-H functionalization of aryl groups are an area of active research and could provide a more atom-economical route to new derivatives.
Functionalization of the long dodecyloxy chain is more challenging due to the relative inertness of C-H bonds in an alkyl chain. However, late-stage C-H functionalization methodologies, often employing radical-based or transition-metal-catalyzed reactions, could potentially be applied to introduce functionalities like hydroxyl or amino groups along the chain, though this is less explored for this specific compound.
Fusing or linking the this compound scaffold with other heterocyclic systems is a powerful strategy for creating novel molecular architectures.
Azo Coupling: The electron-rich C-3 position of the indole ring is susceptible to electrophilic attack by diazonium salts. rsc.org Azo coupling with a diazonium salt derived from a heterocyclic amine, such as an aminothiazole, would produce a thiazolylazo-indole hybrid. Kinetic studies on the parent indole show that this reaction is typically a second-order process where the initial electrophilic attack is the rate-determining step. rsc.org
Imidazolothiazole and Other Hybrids: The synthesis of indole-imidazole and indole-thiazole hybrids has been reported through various multi-step sequences or one-pot reactions. nih.govresearchgate.netnih.gov A common approach involves using a functionalized indole, such as an indole-3-carbaldehyde or a derivative with a good leaving group at the C-3 position, which can then be reacted with reagents to build the second heterocyclic ring. For example, novel thiazol-indolin-2-one derivatives have been synthesized by reacting isatin (B1672199) derivatives (which can be derived from indoles) with thiosemicarbazide (B42300) and an appropriate α-haloketone. researchgate.net Similarly, indole-imidazole hybrids can be synthesized by reacting indole-3-methanol derivatives with carbonyldiimidazole (CDI). ijcea.org
Table 2: Strategies for Heterocyclic Hybrid Construction
| Target Hybrid System | Synthetic Strategy Example | Key Intermediates/Reagents | Reference(s) |
|---|---|---|---|
| Thiazolylazo-indole | Electrophilic azo coupling | Diazonium salt of an aminothiazole | rsc.org |
| Indole-thiazole | Condensation reaction | Isatin derivative, thiosemicarbazide, α-haloketone | researchgate.netnih.gov |
| Indole-imidazole | Nucleophilic substitution/condensation | Indole-3-methanol, Carbonyldiimidazole (CDI) | nih.govijcea.org |
Exploration of Novel Chemical Transformations Involving the this compound Scaffold
Beyond simple derivatization, the 2-phenylindole core can participate in more complex and novel chemical transformations that build intricate polycyclic systems. One prominent example is the rhodium-catalyzed oxidative annulation of 2-arylindoles with alkynes or alkenes. nih.gov
This transformation involves the C-H activation of both the indole ring (at the C-7 position) and the 2-phenyl ring (at an ortho position), followed by coupling with an alkyne. This process, which can use molecular oxygen as the oxidant, leads to the assembly of valuable and complex fused heterocyclic systems, such as 6H-isoindolo[2,1-a]indoles. The 5-(dodecyloxy) substituent would be retained in the final product, imparting its specific physicochemical properties to the newly formed polycyclic structure. Such transformations significantly expand the chemical space accessible from the this compound starting material, opening doors to novel molecular frameworks.
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Sustainable Synthetic Routes
The initial and most critical challenge is the development of a reliable and efficient synthesis for 5-(dodecyloxy)-2-phenyl-1H-indole. Future research should focus on establishing a robust synthetic protocol. This would involve exploring various established indole (B1671886) synthesis methods, such as the Fischer, Bischler-Möhlau, or palladium-catalyzed cyclization reactions, and optimizing them for this specific substrate. Key objectives would be to achieve high yields, ensure regioselectivity of the dodecyloxy group at the 5-position, and utilize environmentally benign reagents and conditions to enhance the sustainability of the process.
Advanced Characterization of Hierarchical Assemblies
The presence of the long dodecyloxy chain strongly suggests that this compound could exhibit interesting self-assembly behavior, potentially forming hierarchical structures such as liquid crystals, organogels, or nanoparticles. A significant research effort is needed to investigate this. Advanced characterization techniques, including polarized optical microscopy (POM), small-angle X-ray scattering (SAXS), and transmission electron microscopy (TEM), would be essential to probe the nature and morphology of any supramolecular assemblies.
Deepening Understanding of Excited State Dynamics and Photophysical Processes
The 2-phenylindole (B188600) core is known to be fluorescent. A crucial area of future work will be to conduct a thorough investigation of the photophysical properties of this compound. This would involve measuring its absorption and emission spectra, determining its fluorescence quantum yield and lifetime in various solvents, and studying the excited-state dynamics using time-resolved spectroscopy. Understanding these fundamental processes is a prerequisite for considering this molecule for applications in optoelectronics or as a fluorescent probe.
Integration of this compound into Novel Materials Architectures
Once the fundamental properties are understood, a major research direction would be the integration of this molecule into novel material architectures. The long alkyl chain could be exploited for its role as a solubilizing group or as a director for self-assembly in thin films or bulk materials. Research could explore its use as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a dopant in liquid crystal displays. The challenge will be to understand how the molecular structure translates to macroscopic material properties.
Computational Design of Functionalized Derivatives with Tailored Properties
In parallel with experimental work, a significant and unaddressed challenge is to develop computational models to predict the properties of this compound and its derivatives. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations could be employed to predict its geometry, electronic structure, and spectroscopic properties. These theoretical insights would be invaluable for guiding the synthesis of new functionalized derivatives with tailored optical, electronic, or self-assembly characteristics, accelerating the discovery of new materials with desired functionalities.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 5-(Dodecyloxy)-2-phenyl-1H-indole, and how do reaction conditions influence yield and purity?
- Methodology :
- Use a multi-step approach involving Friedel-Crafts alkylation or nucleophilic substitution to introduce the dodecyloxy chain. Optimize solvent polarity (e.g., dichloromethane or DMF) and temperature (60–80°C) to enhance regioselectivity.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC or TLC. Monitor reaction progress with -NMR for characteristic indole proton signals (δ 7.2–7.8 ppm) and alkoxy chain integration .
Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?
- Methodology :
- Perform single-crystal X-ray diffraction using a synchrotron source for high-resolution data. Employ the SHELX suite (SHELXD for structure solution, SHELXL for refinement) to model atomic positions and thermal parameters .
- Address disordered alkyl chains (common in long-chain derivatives) using PART instructions in SHELXL and validate geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology :
- Use fume hoods and PPE (gloves, lab coats) to minimize inhalation or dermal exposure. Store in airtight containers at –20°C to prevent degradation.
- Refer to analogous indole safety protocols (e.g., 5-(Trifluoromethoxy)-1H-indole) for hazard mitigation, as detailed in GHS-compliant safety sheets .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., π-π stacking, van der Waals forces) influence the packing behavior of this compound in crystal lattices?
- Methodology :
- Analyze Hirshfeld surfaces via CrystalExplorer to quantify intermolecular interactions. For example, the phenyl group in this compound exhibits π-π stacking (3.5–4.0 Å) with adjacent indole rings, while the dodecyloxy chain contributes to van der Waals contacts (C–H···π interactions) .
- Compare with structurally similar compounds (e.g., 5-Methoxy-2-phenyl-1H-indole) to identify trends in packing efficiency .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodology :
- Cross-validate -NMR chemical shifts using DFT calculations (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies in electron density distribution.
- For conflicting XRD vs. molecular dynamics (MD) results, apply Bayesian refinement to reconcile thermal motion models with experimental B-factors .
Q. How can the electronic properties of this compound be modulated for applications in organic electronics?
- Methodology :
- Perform cyclic voltammetry to measure HOMO/LUMO levels. The dodecyloxy chain increases electron-donating capacity, shifting the HOMO by ~0.3 eV compared to unsubstituted indoles.
- Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and correlate with experimental λmax values for optoelectronic tuning .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodology :
- Implement flow chemistry to control reaction exothermicity and reduce side products. Use chiral stationary phases (e.g., cellulose esters) for preparative HPLC to isolate enantiomers.
- Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS, referencing protocols for analogous indole derivatives .
Notes
- All methodologies are derived from peer-reviewed crystallographic, synthetic, and analytical protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
